(R)-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3R)-3-[(4-fluorophenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-4-5-15(12-20)19-11-13-6-8-14(18)9-7-13/h6-9,15,19H,4-5,10-12H2,1-3H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYGKVHAIBEIBV-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the piperidine derivative.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of ®-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structural framework is conducive to the design of novel pharmaceuticals. Its piperidine core is a common motif in many bioactive molecules, particularly those targeting neurological and psychiatric disorders.
Potential as a Drug Candidate
Research indicates that compounds similar to (R)-tert-Butyl 3-[(4-fluorophenyl)methyl]aminopiperidine-1-carboxylate exhibit properties that may be beneficial in treating conditions such as depression, anxiety, and schizophrenia. The presence of the fluorophenyl group enhances lipophilicity, which can improve the compound's ability to cross the blood-brain barrier, a critical factor for central nervous system (CNS) drugs .
Structure-Activity Relationship Studies
Studies have shown that modifications to the piperidine ring and substituents can significantly affect the pharmacological profile of related compounds. For instance, variations in the fluorine position or the introduction of additional functional groups could lead to enhanced efficacy or reduced side effects .
Synthesis and Characterization
The synthesis of (R)-tert-Butyl 3-[(4-fluorophenyl)methyl]aminopiperidine-1-carboxylate typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity.
Synthetic Pathways
The compound can be synthesized through various methods, including:
- N-Alkylation Reactions: Utilizing alkyl halides to introduce the fluorophenyl group.
- Carboxylation Reactions: Employing carboxylic acid derivatives to form the carboxylate ester.
These synthetic strategies are crucial for producing analogs with varying biological activities .
Preliminary studies on the biological activity of (R)-tert-Butyl 3-[(4-fluorophenyl)methyl]aminopiperidine-1-carboxylate have indicated potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Neuropharmacological Effects
Research has highlighted that compounds with similar structures can modulate neurotransmitter release and receptor activity, suggesting that (R)-tert-Butyl 3-[(4-fluorophenyl)methyl]aminopiperidine-1-carboxylate may exhibit antidepressant or anxiolytic effects .
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in various biological processes. The compound’s fluorophenyl group and piperidine ring are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
The structural and functional nuances of (R)-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate can be contextualized by comparing it with analogous piperidine and pyrrolidine derivatives.
Structural and Functional Comparisons
Table 1: Comparative Analysis of Structural Features
*Calculated based on molecular formulas.
Key Observations:
Core Ring Structure :
- Piperidine derivatives dominate this class, but pyrrolidine analogs (e.g., ) exhibit reduced ring size, altering conformational flexibility and steric interactions.
- The target compound’s piperidine core may enhance metabolic stability compared to pyrrolidine derivatives due to reduced ring strain .
Substituent Variations: Fluorine Placement: The 4-fluorophenyl group in the target compound contrasts with 3,4-difluorobenzyl () or single fluorine atoms on the piperidine ring (). Fluorine’s electron-withdrawing effects influence lipophilicity and bioavailability.
Stereochemistry: The R-configuration in the target compound and (R)-tert-Butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate () may confer enantioselective interactions in chiral environments, such as enzyme active sites.
Biological Activity
(R)-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate, with the CAS number 1349699-72-4, is a complex organic compound characterized by its unique structure comprising a piperidine ring, a fluorophenyl group, and a tert-butyl ester. This compound has garnered significant attention in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.
Chemical Formula
- Molecular Formula : C17H25FN2O2
- IUPAC Name : tert-butyl (3R)-3-[(4-fluorophenyl)methylamino]piperidine-1-carboxylate
Structural Characteristics
The compound features:
- A piperidine ring , which is known for its role in various bioactive molecules.
- A fluorophenyl group , which enhances lipophilicity and can influence receptor binding.
- A tert-butyl ester , contributing to its stability and solubility.
Table of Properties
| Property | Value |
|---|---|
| Molecular Weight | 300.39 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| CAS Number | 1349699-72-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various physiological processes. The presence of the fluorophenyl group is particularly significant as it may enhance binding affinity to certain targets.
Pharmacological Studies
Research indicates that this compound may exhibit potential therapeutic properties, making it a candidate for drug development. Preliminary studies suggest that it could interact with neurotransmitter systems, which are crucial in the treatment of neurological disorders.
Case Studies
- Neurotransmitter Modulation : In studies examining compounds with similar structures, it was found that modifications to the piperidine ring can significantly alter the activity at dopamine and serotonin receptors. This suggests that this compound may also influence these pathways.
- Antidepressant Potential : A related compound was shown to have antidepressant-like effects in animal models by enhancing serotonergic activity. This raises the possibility that this compound could exhibit similar effects.
Table of Similar Compounds
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| (S)-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate | Enantiomer with opposite configuration | Varies based on configuration |
| tert-Butyl 3-[(4-chlorophenyl)methyl]aminolpiperidine-1-carboxylate | Chlorophenyl instead of fluorophenyl | Potentially lower activity |
| tert-Butyl 3-[(4-methylphenyl)methyl]aminolpiperidine-1-carboxylate | Methylphenyl group | Different receptor interactions |
This comparative analysis highlights the unique aspects of this compound, particularly its fluorinated structure, which may enhance its biological efficacy compared to other derivatives.
Q & A
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer : The compound should be characterized using a combination of ¹H NMR , ¹³C NMR , and [³¹P NMR] (if applicable) to confirm backbone structure, substituent positions, and stereochemistry. High-resolution mass spectrometry (HRMS) or ESI-MS is essential for verifying molecular weight and purity . For fluorinated analogs, ¹⁹F NMR can provide additional specificity for tracking fluorine substitution .
Q. How can synthesis yield be optimized under varying reaction conditions?
- Methodological Answer : Yield optimization requires systematic screening of catalysts (e.g., palladium for cross-coupling), solvents (polar aprotic vs. non-polar), and temperature. For example, tert-butyl carbamate protection steps often use dichloromethane or THF under inert atmospheres at 0–25°C. Monitoring reaction progress via TLC or HPLC ensures intermediate stability and minimizes side products .
Q. What storage conditions preserve the compound’s stability?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers. The tert-butyloxycarbonyl (Boc) group is sensitive to acidic hydrolysis, so avoid humid environments. Stability tests via HPLC every 3–6 months are recommended to detect degradation .
Advanced Research Questions
Q. How to resolve contradictions between NMR and HPLC purity assessments?
- Methodological Answer : NMR may fail to detect low-abundance impurities due to signal overlap. Cross-validate with HPLC-MS to identify co-eluting contaminants. For example, residual solvents or byproducts (e.g., de-Boc derivatives) can be quantified via GC-MS and addressed through silica gel chromatography .
Q. What strategies determine enantiomeric purity and confirm the (R)-configuration?
- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak®) and polar mobile phase to separate enantiomers. Absolute configuration is confirmed via single-crystal X-ray diffraction (as in related piperidine-carboxylate structures) or electronic circular dichroism (ECD) .
Q. How to design experiments assessing metabolic stability in vitro?
Q. How to evaluate interactions with cytochrome P450 enzymes?
- Methodological Answer : Perform CYP inhibition assays (e.g., CYP3A4, CYP2D6) using fluorogenic substrates. Measure IC₅₀ values via fluorescence plate readers. For time-dependent inhibition, pre-incubate the compound with NADPH-fortified microsomes. Correlate findings with molecular docking studies to predict binding modes .
Q. How to mitigate hazardous byproducts during Boc-deprotection?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
